molecular formula C14H10ClN3O2 B2425688 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 92161-82-5

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No.: B2425688
CAS No.: 92161-82-5
M. Wt: 287.7
InChI Key: FQOYMSDHFWUJMM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and two dioxopiperidine rings, along with two cyano groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a methylating agent such as methyl iodide.

    Formation of the Dioxopiperidine Rings: The dioxopiperidine rings can be formed through a series of oxidation reactions.

    Introduction of the Cyano Groups: The cyano groups can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include sodium cyanide (NaCN) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl derivatives: Compounds such as 4-chlorophenylacetic acid and 4-chlorophenylhydrazine share the chlorophenyl group but differ in other structural aspects.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 4-methylpiperidine share the piperidine ring but differ in their substituents.

Uniqueness

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(4-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClN4O2C_{14}H_{10}ClN_4O_2. The compound features a piperidine ring with two carbonitrile groups and a chlorophenyl substituent, which contributes to its biological activity.

Research has indicated that compounds containing the dioxopiperidine structure exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Activity : The presence of dicarbonitrile groups contributes to antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

A notable area of research is the compound's application in treating acute myeloid leukemia (AML). Studies have demonstrated that it can be used in combination therapies with established drugs like venetoclax and azacitidine to enhance therapeutic efficacy against AML .

Case Studies

  • Combination Therapy for AML :
    • A study highlighted the effectiveness of combining this compound with venetoclax and azacitidine. The combination showed improved response rates compared to monotherapy .
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects against Alzheimer’s disease by modulating tau protein phosphorylation .

Research Findings

Several studies have focused on the pharmacological profile and biological effects of this compound:

StudyFindings
Demonstrated efficacy in AML treatment when combined with venetoclax and azacitidine.
Reported antioxidant properties that may contribute to its protective effects in cellular models.
Suggested potential for neuroprotection in Alzheimer's disease models.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-14(8-2-4-9(15)5-3-8)10(6-16)12(19)18-13(20)11(14)7-17/h2-5,10-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOYMSDHFWUJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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